molecular formula C9H9ClN4O2 B2951940 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1248747-46-7

2-azido-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B2951940
M. Wt: 240.65
InChI Key: SEHDFJXGUIMVNT-UHFFFAOYSA-N
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Description

2-azido-N-(3-chloro-4-methoxyphenyl)acetamide, also known as 2-Azido-N-methoxychlorophenylacetamide or 2-Azido-methoxychlorophenylacetamide (2-AMCP), is a chemical compound that has been studied for its potential use in a variety of scientific research applications. 2-AMCP is an azido-containing compound that has been used as a probe for the study of protein-ligand interactions, as an inhibitor of phospholipase A2, and as a potential drug for the treatment of certain cancer types.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide, which is then reacted with sodium azide to form the final product.

Starting Materials
3-chloro-4-methoxyaniline, chloroacetyl chloride, sodium azide

Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)acetamide., Step 2: N-(3-chloro-4-methoxyphenyl)acetamide is then reacted with sodium azide in the presence of a solvent such as DMF to form 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide., Step 3: The final product is purified using standard techniques such as column chromatography.

Mechanism Of Action

2-AMCP binds to proteins via a hydrogen bond between the azido group and the protein's side chain. The azido group is highly reactive, and the binding of the azido group to the protein's side chain results in a conformational change in the protein and a decrease in its activity.

Biochemical And Physiological Effects

2-AMCP has been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids. This inhibition leads to an accumulation of phospholipids in the cell, which can lead to changes in cell membrane structure and function. Additionally, 2-AMCP has been shown to inhibit the activity of other enzymes involved in the metabolism of fatty acids and lipids, which can lead to changes in the cell’s energy metabolism.

Advantages And Limitations For Lab Experiments

2-AMCP is a relatively simple compound to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-AMCP can be toxic at high concentrations and should be handled with caution.

Future Directions

The potential applications of 2-AMCP are numerous and include the study of protein-ligand interactions, the inhibition of phospholipase A2, and the potential use of 2-AMCP as a drug for the treatment of certain cancer types. Additionally, 2-AMCP could be used as a tool to study the effects of mutations on protein-ligand interactions, as well as the effects of mutations on cell membrane structure and function. Finally, 2-AMCP could be used to study the metabolism of fatty acids and lipids, and its potential role in the development of metabolic diseases.

Scientific Research Applications

2-AMCP has been used as a probe for the study of protein-ligand interactions. It has been used to study the binding of proteins to small molecules, and the binding of proteins to other proteins. It has also been used to study the effects of mutations on protein-ligand interactions. Additionally, 2-AMCP has been used as an inhibitor of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids.

properties

IUPAC Name

2-azido-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(4-7(8)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHDFJXGUIMVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(3-chloro-4-methoxyphenyl)acetamide

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